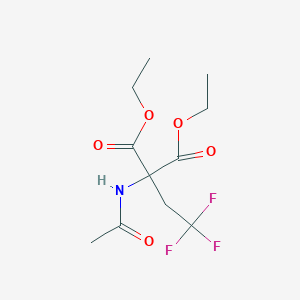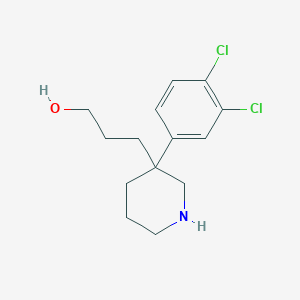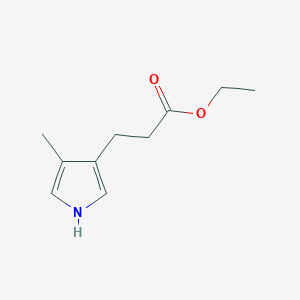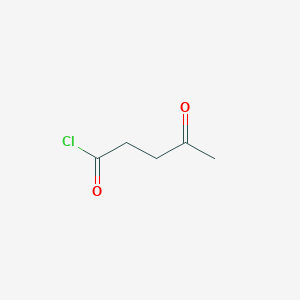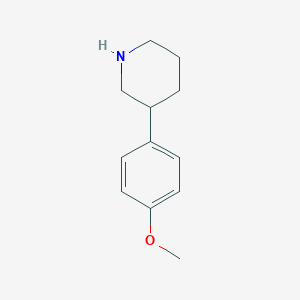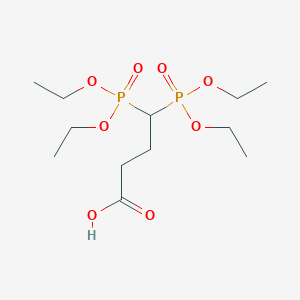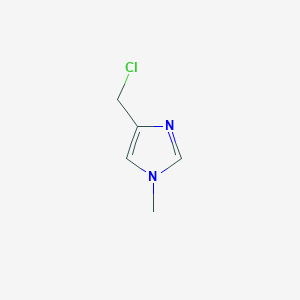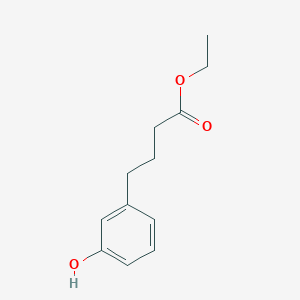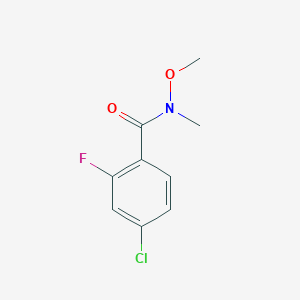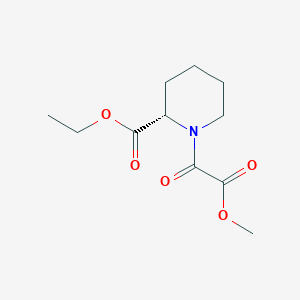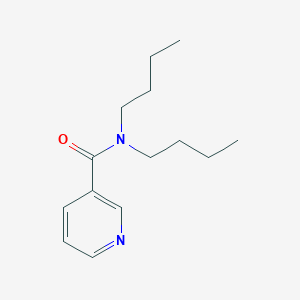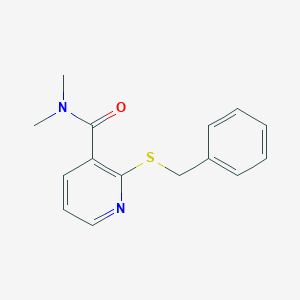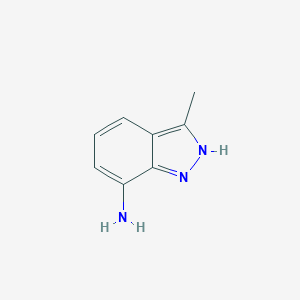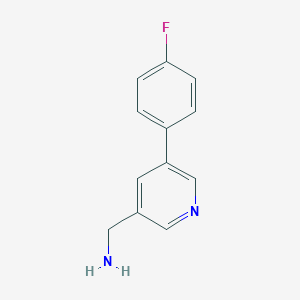
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(4-Fluorophenyl)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H11FN2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 . This indicates that the compound contains a fluorophenyl group attached to a pyridin-3-yl group via a methanamine linkage.Wissenschaftliche Forschungsanwendungen
1. Antidepressant Potential
A study by Sniecikowska et al. (2019) discusses derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including variants similar to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, showed potent and efficacious antidepressant-like activity, suggesting their promise as antidepressant drug candidates. (Sniecikowska et al., 2019)
2. Potential Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, and screened them for anticonvulsant activity. Several compounds in this series exhibited significant seizures protection, indicating their potential as anticonvulsant agents. (Pandey & Srivastava, 2011)
3. Photocytotoxicity in Cancer Treatment
Basu et al. (2015) studied Iron(III) complexes of pyridoxal Schiff bases, related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, for their uptake in cancer cells and photocytotoxicity. These complexes showed remarkable photocytotoxicity in various cancer cells, suggesting their potential application in cancer treatment. (Basu et al., 2015)
4. Anticancer Activity
A study by Mbugua et al. (2020) discussed new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, structurally related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy. (Mbugua et al., 2020)
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIINCIMTFZJTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597874 |
Source


|
| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine | |
CAS RN |
177976-53-3 |
Source


|
| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

